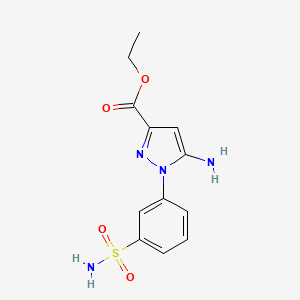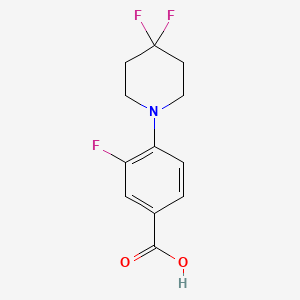![molecular formula C19H34NO22P5 B15091094 [2-(6-Benzamidohexoxy)-3,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B15091094.png)
[2-(6-Benzamidohexoxy)-3,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
myo-Inositol 1,2,3,4,6-pentakisphosphate is a polyphosphorylated carbohydrate derivative of myo-inositol. It is a member of the inositol phosphate family, which plays significant roles in cellular signaling and regulation. This compound is known for its involvement in various biological processes, including cell growth, apoptosis, and energy homeostasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of myo-Inositol 1,2,3,4,6-pentakisphosphate typically involves the phosphorylation of myo-inositol. One common method includes the use of inositol phosphate kinases to sequentially add phosphate groups to the inositol ring. The reaction conditions often require specific pH levels and the presence of ATP as a phosphate donor .
Industrial Production Methods
Industrial production of myo-Inositol 1,2,3,4,6-pentakisphosphate may involve microbial fermentation processes where genetically engineered microorganisms express the necessary enzymes to produce the compound. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
myo-Inositol 1,2,3,4,6-pentakisphosphate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of inositol phosphates with different oxidation states.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles for substitution reactions. The conditions often require controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various inositol phosphates with different degrees of phosphorylation and functional group substitutions. These products can have distinct biological activities and applications .
Wissenschaftliche Forschungsanwendungen
myo-Inositol 1,2,3,4,6-pentakisphosphate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of myo-Inositol 1,2,3,4,6-pentakisphosphate involves its interaction with specific molecular targets and pathways. It acts as a second messenger in cellular signaling, binding to receptors and enzymes to modulate their activity. This interaction can lead to changes in intracellular calcium levels, activation of protein kinases, and regulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
myo-Inositol 1,3,4,5,6-pentakisphosphate: Another inositol phosphate with a different phosphorylation pattern.
scyllo-Inositol pentakisphosphate: An epimer of myo-Inositol 1,2,3,4,6-pentakisphosphate with a different spatial arrangement of phosphate groups.
Uniqueness
myo-Inositol 1,2,3,4,6-pentakisphosphate is unique due to its specific phosphorylation pattern, which confers distinct biological activities and regulatory functions. Its ability to act as a second messenger in various signaling pathways sets it apart from other inositol phosphates .
Eigenschaften
Molekularformel |
C19H34NO22P5 |
|---|---|
Molekulargewicht |
783.3 g/mol |
IUPAC-Name |
[2-(6-benzamidohexoxy)-3,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C19H34NO22P5/c21-19(12-8-4-3-5-9-12)20-10-6-1-2-7-11-37-13-14(38-43(22,23)24)16(40-45(28,29)30)18(42-47(34,35)36)17(41-46(31,32)33)15(13)39-44(25,26)27/h3-5,8-9,13-18H,1-2,6-7,10-11H2,(H,20,21)(H2,22,23,24)(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36) |
InChI-Schlüssel |
IXYNNGQAIOJOOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCCOC2C(C(C(C(C2OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


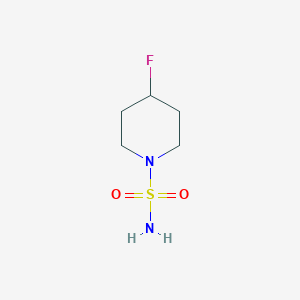
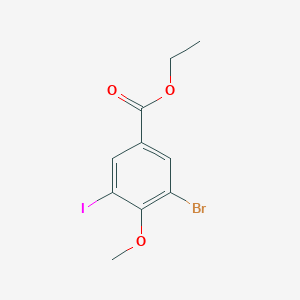
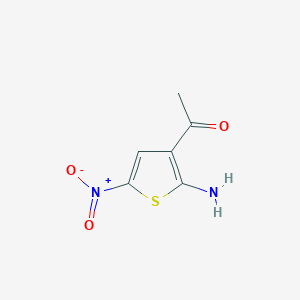
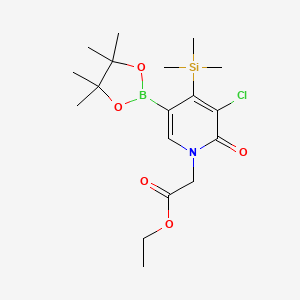
![[2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B15091060.png)
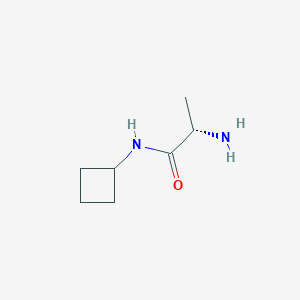
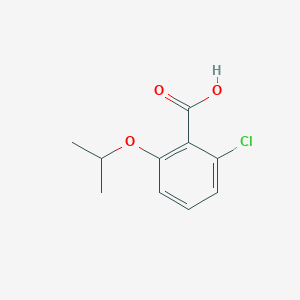
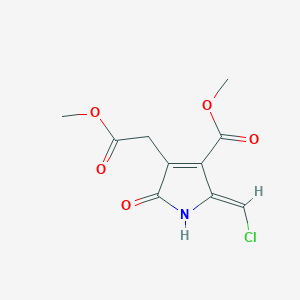
![5-butyl-5-chloro-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole-4,6-dione](/img/structure/B15091074.png)
![4-Amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidin-2-one](/img/structure/B15091078.png)
![[4-(3-Chloro-4-methylphenyl)phenyl]methanamine](/img/structure/B15091080.png)
